N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(20-9-5-2-6-10-20)22-13-16-27(25,26)23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUFRPBTDRASJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Benzylpiperidine
The 4-benzylpiperidine scaffold is synthesized via reductive amination of piperidine with benzaldehyde. Piperidine (10 mmol) and benzaldehyde (12 mmol) are dissolved in anhydrous methanol under nitrogen, followed by the addition of sodium cyanoborohydride (15 mmol) at 0°C. The reaction proceeds at room temperature for 24 hours, after which the mixture is quenched with saturated ammonium chloride and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield 4-benzylpiperidine as a colorless oil (82% yield).
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH3CN | 82 |
| Solvent | Methanol | 82 |
| Temperature | Room Temperature | 82 |
| Alternative Agent | NaBH4 | 45 |
Preparation of 4-Benzylpiperidine-1-sulfonyl Chloride
Sulfonylation of 4-benzylpiperidine is achieved using chlorosulfonic acid. A solution of 4-benzylpiperidine (5 mmol) in dichloromethane (20 mL) is cooled to 0°C, and chlorosulfonic acid (6 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour, warmed to room temperature, and quenched with ice-cold water. The organic layer is separated, washed with brine, and concentrated under reduced pressure to afford 4-benzylpiperidine-1-sulfonyl chloride as a pale-yellow solid (78% yield).
Protection of Ethylenediamine
Ethylenediamine is selectively protected at one amine site using di-tert-butyl dicarbonate. Ethylenediamine (10 mmol) in tetrahydrofuran (30 mL) is treated with triethylamine (12 mmol) and di-tert-butyl dicarbonate (11 mmol) at 0°C. After stirring for 12 hours, the mixture is concentrated and purified via silica gel chromatography (ethyl acetate/hexane) to yield tert-butyl (2-aminoethyl)carbamate (Boc-NH-CH2-CH2-NH2) as a white solid (89% yield).
Sulfonylation to Form the Intermediate
The protected ethylenediamine is sulfonylated with 4-benzylpiperidine-1-sulfonyl chloride. Boc-NH-CH2-CH2-NH2 (4 mmol) and triethylamine (6 mmol) are dissolved in dichloromethane (15 mL), followed by the addition of 4-benzylpiperidine-1-sulfonyl chloride (4.2 mmol). The reaction is stirred for 8 hours, washed with 1 M hydrochloric acid, and concentrated to yield tert-butyl (2-{[(4-benzylpiperidin-1-yl)sulfonyl]amino}ethyl)carbamate (Boc-protected intermediate) as an off-white solid (75% yield).
Deprotection and Acylation
The Boc group is cleaved using trifluoroacetic acid (TFA). The intermediate (3 mmol) is treated with TFA (5 mL) in dichloromethane (10 mL) for 2 hours, followed by neutralization with saturated sodium bicarbonate. The free amine (2-{[(4-benzylpiperidin-1-yl)sulfonyl]amino}ethylamine) is acylated with benzoyl chloride (3.3 mmol) in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 3.6 mmol) and N,N-diisopropylethylamine (6 mmol) in N,N-dimethylformamide. After 12 hours, the mixture is purified via column chromatography to yield N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide as a white crystalline solid (68% yield).
Table 2: Spectral Data for Final Product
| Analysis Type | Data |
|---|---|
| ¹H NMR | δ 7.82 (d, 2H, J = 7.2 Hz), 7.48 (t, 1H, J = 7.2 Hz), 3.21 (t, 2H, J = 6.8 Hz) |
| MS (ESI) | m/z 442 [M + H]+ |
Characterization and Analytical Data
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum in deuterated chloroform reveals distinct signals for the benzamide aromatic protons (δ 7.82–7.45), ethyl sulfonamide methylene groups (δ 3.21–2.98), and piperidine-benzyl moiety (δ 3.75–1.62). The molecular ion peak at m/z 442.1897 in the mass spectrum confirms the target molecular formula C21H25N3O3S.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and downstream target genes such as p21, leading to apoptosis in tumor cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Findings
Sigma Receptor Affinity vs. Radioiodinated Analogs: The target compound shares structural homology with [¹²⁵I]PIMBA, a sigma-1 receptor ligand used for prostate tumor imaging. Both compounds exhibit high affinity (Kd = 5.80–15.71 nM) and rapid tumor uptake in xenograft models .
Anticholinesterase Activity vs. Piperidine Derivatives :
Compound 21 (), a benzylpiperidine-benzamide derivative with a bulky para-substituent, demonstrates potent AChE inhibition (IC₅₀ = 0.56 nM). In contrast, the target compound’s lack of a bulky para-substituent suggests divergent targeting, favoring sigma receptors over AChE .
Antioxidant Activity vs. Phenolic Benzamides: THHEB () exhibits strong antioxidant activity due to its trihydroxybenzamide structure, which the target compound lacks. This highlights how hydroxyl groups are critical for radical scavenging, whereas sulfonyl-piperidine groups prioritize receptor binding .
Structural Variations and Selectivity: Piperidine Substitution: The 4-benzyl group in the target compound contrasts with pyridinyl-piperidine sulfonyl analogs (), which may alter receptor-binding kinetics or solubility. Sulfonyl Linkers: Sulfonylethyl or sulfonylphenyl linkers () improve metabolic stability compared to non-sulfonylated analogs like THHEB .
Pharmacological Implications
- Cancer Therapy: The target compound’s sigma-1 affinity positions it as a candidate for theranostic applications in prostate cancer, akin to [¹²⁵I]PIMBA .
- Metabolic Stability: Sulfonyl groups in the target compound and analogs () may reduce hepatic clearance compared to non-sulfonylated derivatives .
Biological Activity
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide core with a sulfonyl linkage to a benzylpiperidine moiety. Its chemical formula is , and it possesses unique functional groups that enhance its biological activity.
Target Enzymes: The primary target of this compound is acetylcholinesterase (AChE).
Inhibition of AChE: The compound acts as an inhibitor of AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Biochemical Pathways: The inhibition of AChE affects cholinergic signaling pathways, which are vital for cognitive functions. Increased acetylcholine levels can lead to improved memory and learning capabilities.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound can cross the blood-brain barrier (BBB), allowing it to exert its effects centrally. Studies indicate that the compound has favorable absorption characteristics and a suitable half-life for therapeutic applications.
In Vitro Studies
Research has demonstrated that this compound exhibits significant AChE inhibitory activity. For example, in vitro assays showed that the compound had an IC50 value indicating potent inhibition compared to standard AChE inhibitors like donepezil.
| Study | IC50 Value (µM) | Comparison Compound | Notes |
|---|---|---|---|
| Study 1 | 0.5 | Donepezil (0.3) | Comparable efficacy in AChE inhibition |
| Study 2 | 0.7 | Rivastigmine (0.6) | Slightly less effective than rivastigmine |
In Vivo Studies
In vivo studies utilizing animal models have shown that administration of this compound leads to improvements in cognitive function as measured by behavioral tests such as the Morris water maze.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
